N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with a 5-methoxy group, a 1-methyl group, and a 4-bromophenylacetamide side chain. The 4-bromophenyl group enhances hydrophobicity, which may improve membrane permeability, while the methoxy group contributes to electronic modulation of the core structure. This combination of substituents positions the compound as a candidate for targeted biological activity studies .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4/c1-21-15-14(12(26-2)7-8-19-15)16(24)22(17(21)25)9-13(23)20-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVYIYZHFGAYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromophenyl group interacts with biological targets, while the acetamide moiety influences the binding affinity and specificity. The pyrido[2,3-d]pyrimidin-3(4H)-one core is involved in the modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Key Observations:
- Core Heterocycles: The pyrido[2,3-d]pyrimidine core in the target compound differs from the pyrimidin-2-yl () and pyrrolo[2,3-d]pyrimidine () cores.
- Substituent Effects: The 5-methoxy group in the target compound may enhance solubility compared to the thioether group in ’s compound. The hexahydrobenzothienopyrimidine system in introduces steric bulk and lipophilicity, likely reducing aqueous solubility compared to the target’s planar pyrido core .
Biological Activity
The compound N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies to elucidate its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- 4-bromophenyl group : Known for its role in enhancing biological activity through electronic and steric effects.
- Dihydropyrido[2,3-d]pyrimidin core: This bicyclic system is often associated with various biological activities, including antitumor effects.
- Methoxy and acetamide substituents : These groups can influence solubility and bioavailability.
Chemical Formula
- Molecular Formula : C₁₄H₁₄BrN₃O₃
- Molecular Weight : 356.19 g/mol
Anticancer Activity
Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For example, a study on pyrimidine derivatives showed that certain compounds inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the inhibition of critical enzymes involved in cell cycle regulation.
Case Study: Inhibition of Cancer Cell Lines
A specific investigation into related compounds demonstrated:
- IC50 values against HCT-116 (colon cancer) and T47D (breast cancer) cell lines were reported at 6.2 μM and 27.3 μM, respectively, showcasing the potential of these derivatives as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, similar compounds have shown promising antimicrobial activity. For instance, studies have reported that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties.
Research Findings on Antimicrobial Effects
- Compounds structurally related to this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the bromophenyl group or variations in the methoxy substituent can lead to enhanced potency or selectivity for specific targets.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased cytotoxicity against cancer cells |
| Methoxy group presence | Enhanced solubility and bioavailability |
| Acetamide linkage | Improved interaction with target enzymes |
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing N-(4-bromophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide?
- Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, sulfanyl/acetamide coupling, and purification. Key conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for solubility and reactivity .
- Catalysts : Bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitutions .
- Temperature : Controlled heating (e.g., 60–80°C) to avoid intermediate decomposition .
- Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate purity checks .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Advanced spectroscopic techniques are employed:
- NMR : - and -NMR to verify substituent positions and aromaticity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of 3D structure (e.g., bond angles, dihedral angles) .
Q. What initial biological screening approaches are recommended for this compound?
- Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases due to the pyrido[2,3-d]pyrimidine core’s affinity for ATP-binding pockets .
- Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Answer :
- SAR Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) on target binding using docking studies .
- Assay Standardization : Ensure consistent protocols (e.g., IC measurements under identical pH/temperature) .
- Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify outliers .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Answer :
- pH Stability : Test degradation kinetics in buffers (pH 2–9) via HPLC .
- Metabolic Resistance : Incubate with liver microsomes to identify vulnerable sites for structural modification .
- Prodrug Design : Mask labile groups (e.g., esterification of hydroxyl moieties) to enhance in vivo stability .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding modes to kinases or GPCRs .
- MD Simulations : Assess dynamic interactions (e.g., hydrogen bond persistence) over 100-ns trajectories .
- QSAR Models : Corrogate substituent hydrophobicity (ClogP) with activity data to prioritize synthetic targets .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR-Cas9 Knockouts : Confirm target dependency by testing activity in gene-edited cell lines .
- Pull-Down Assays : Use biotinylated analogs to identify binding partners via streptavidin affinity .
- Transcriptomics : RNA-seq to map downstream pathway alterations post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
